molecular formula C6H10BrNO3 B1266517 N-(DL-2-Bromopropionyl)-DL-alanine CAS No. 31654-38-3

N-(DL-2-Bromopropionyl)-DL-alanine

Cat. No.: B1266517
CAS No.: 31654-38-3
M. Wt: 224.05 g/mol
InChI Key: ADQOGAQFIJCUCU-UHFFFAOYSA-N
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Description

N-(DL-2-Bromopropionyl)-DL-alanine is a synthetic compound characterized by the presence of bromine and alanine functional groups. This compound is known for its applications in organic synthesis and has been studied for its potential effects on biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(DL-2-Bromopropionyl)-DL-alanine typically involves the reaction of DL-alanine with 2-bromopropionyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reactants: DL-alanine and 2-bromopropionyl bromide.

    Solvent: Common solvents include trichloromethane, diethyl ether, benzene, and acetone.

    Reaction Conditions: The reaction is typically conducted at ambient temperatures with careful control of moisture to prevent hydrolysis of the bromide.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reactants and solvents. The process is optimized for yield and purity, with additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

N-(DL-2-Bromopropionyl)-DL-alanine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives.

Scientific Research Applications

N-(DL-2-Bromopropionyl)-DL-alanine has several applications in scientific research:

    Biology: Studied for its potential effects on biological systems, including its role in enzyme inhibition.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of pharmaceutical intermediates.

    Industry: Employed in the synthesis of agrochemicals and other industrial compounds.

Mechanism of Action

The mechanism of action of N-(DL-2-Bromopropionyl)-DL-alanine involves its interaction with molecular targets, such as enzymes. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific target.

Comparison with Similar Compounds

Similar Compounds

    2-Bromopropionyl bromide: A related compound used in similar synthetic applications.

    DL-2-Bromopropionyl bromide: Another bromine-containing compound with comparable properties.

Uniqueness

N-(DL-2-Bromopropionyl)-DL-alanine is unique due to its specific combination of bromine and alanine functional groups, which confer distinct reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

2-(2-bromopropanoylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrNO3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,1-2H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQOGAQFIJCUCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60953624
Record name N-(2-Bromo-1-hydroxypropylidene)alanine
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Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31654-38-3
Record name N-(2-Bromo-1-oxopropyl)alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31654-38-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(DL-2-Bromopropionyl)-DL-alanine
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Record name NSC60389
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Record name N-(2-Bromo-1-hydroxypropylidene)alanine
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Record name N-(DL-2-bromopropionyl)-DL-alanine
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